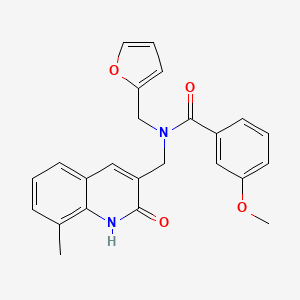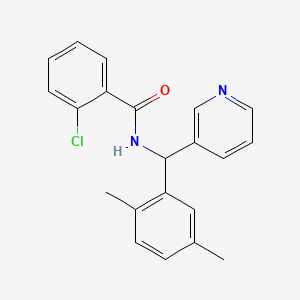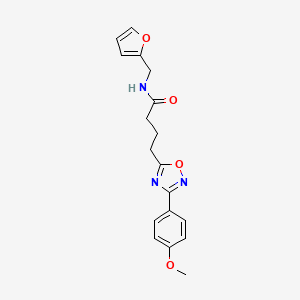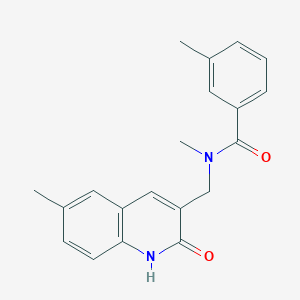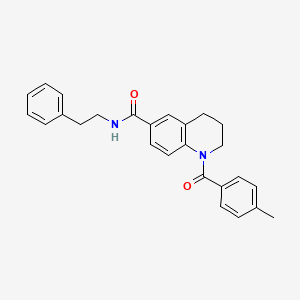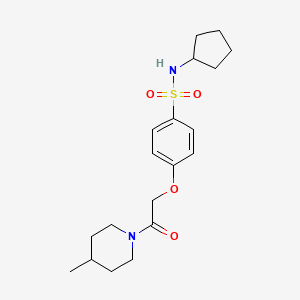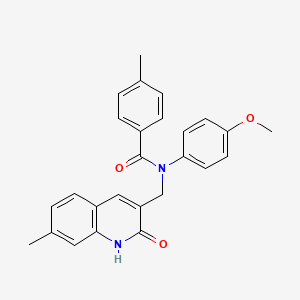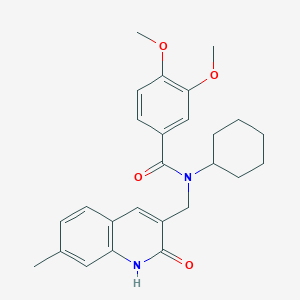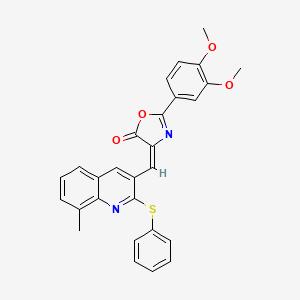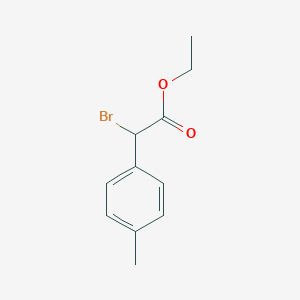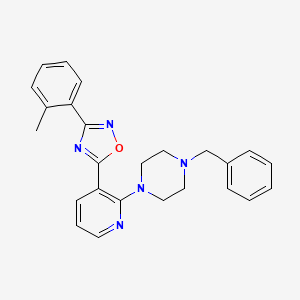
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TFA is a small molecule that has shown promising results in various preclinical studies, indicating its potential use in the treatment of several diseases.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of diseases. It has also been found to regulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in the body, which are known to play a role in the development of various diseases.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects associated with high concentrations of other compounds. However, the complex synthesis process of this compound can be a limitation, as it requires expertise in organic chemistry and may not be accessible to all researchers.
将来の方向性
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N-methyl-3-nitrobenzamide followed by reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with trifluoroacetic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-methoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-18-15(9-13)10-16(19(23)21-18)12-22(2)20(24)14-5-4-6-17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTWPMYCDGIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

